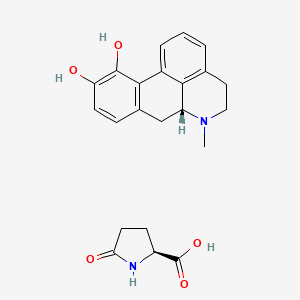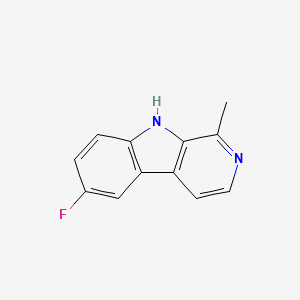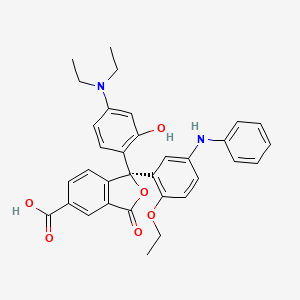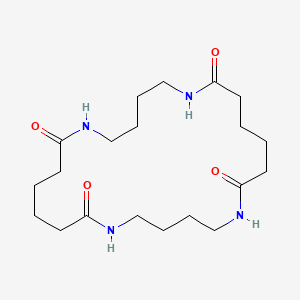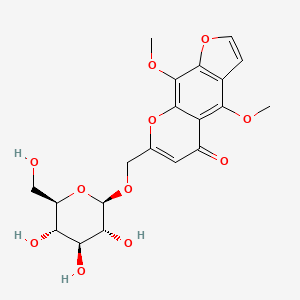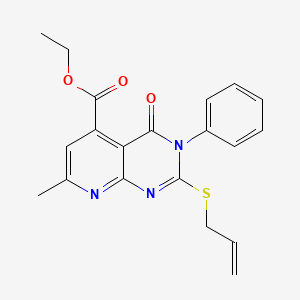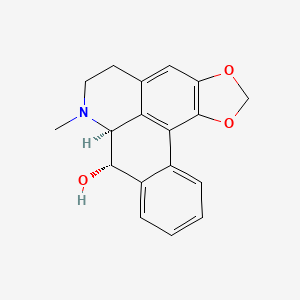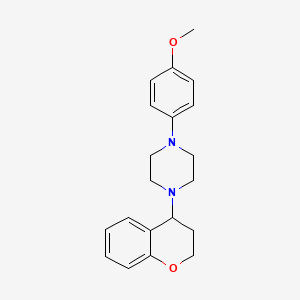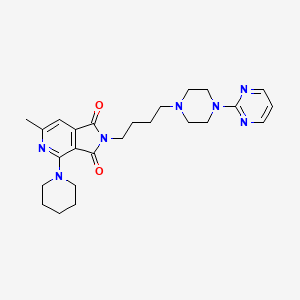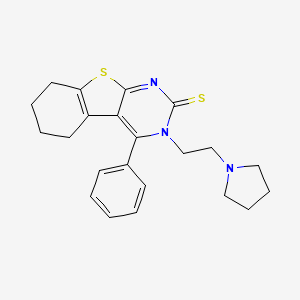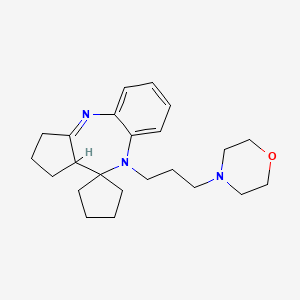
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group, an amino group, a chloro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- typically involves multiple steps. One common route starts with the preparation of 4-amino-5-chloro-2-methoxybenzoic acid, which is then converted into the corresponding sulfonyl chloride. This intermediate is reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-ethyl-
- Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-propyl-
Uniqueness
Piperazine, 1-((4-amino-5-chloro-2-methoxyphenyl)sulfonyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with molecular targets, differentiating it from other similar compounds.
Properties
CAS No. |
97629-97-5 |
|---|---|
Molecular Formula |
C12H18ClN3O3S |
Molecular Weight |
319.81 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C12H18ClN3O3S/c1-15-3-5-16(6-4-15)20(17,18)12-7-9(13)10(14)8-11(12)19-2/h7-8H,3-6,14H2,1-2H3 |
InChI Key |
YLZSRIRHRUXJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



